molecular formula C7H18Cl2N2 B2363485 (S)-N,N-dimethylpiperidin-3-amine dihydrochloride CAS No. 1630082-61-9

(S)-N,N-dimethylpiperidin-3-amine dihydrochloride

Cat. No.: B2363485
CAS No.: 1630082-61-9
M. Wt: 201.14
InChI Key: DCCNBWACOPXKMO-KLXURFKVSA-N
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Description

(S)-N,N-dimethylpiperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring with a dimethylamino group attached to the third carbon atom in the (3S) configuration. The compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-dimethylpiperidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a substitution reaction using dimethylamine as the reagent.

    Resolution of the (3S) Configuration: The stereochemistry of the compound is controlled through chiral resolution techniques or asymmetric synthesis methods.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-dimethylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of (3S)-N,N-dimethylpiperidin-3-amine.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-N,N-dimethylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of neurotransmitter systems and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-N,N-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-N,N-dimethylpiperidin-3-amine;dihydrochloride: The enantiomer of the compound with different stereochemistry.

    N,N-dimethylpiperidin-4-amine;dihydrochloride: A similar compound with the dimethylamino group attached to the fourth carbon atom.

    N,N-dimethylpiperidin-2-amine;dihydrochloride: A similar compound with the dimethylamino group attached to the second carbon atom.

Uniqueness

(S)-N,N-dimethylpiperidin-3-amine dihydrochloride is unique due to its specific (3S) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s binding affinity to receptors and its overall pharmacological profile.

Properties

IUPAC Name

(3S)-N,N-dimethylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCNBWACOPXKMO-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630082-61-9
Record name (3S)-N,N-dimethylpiperidin-3-amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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